molecular formula C17H13BrClN3OS B11174137 2-(4-bromophenyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-bromophenyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11174137
M. Wt: 422.7 g/mol
InChI Key: ALNVEOFJGLHCAK-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE is a complex organic compound that features a bromophenyl group, a chlorophenylmethyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be achieved using bromine or other brominating agents.

    Attachment of the Chlorophenylmethyl Group:

    Coupling Reactions: The final step involves coupling the bromophenyl and chlorophenylmethyl groups to the thiadiazole ring through amide bond formation, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the phenyl groups.

    Reduction: Reduction reactions can occur at the amide bond and the aromatic rings.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols.

Scientific Research Applications

2-(4-BROMOPHENYL)-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer, bacterial infections, and inflammatory diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic, optical, or mechanical properties.

    Biological Research: It can be used as a probe to study biological processes and pathways, particularly those involving thiadiazole-containing compounds.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can affect various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-BROMOPHENYL)-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE
  • N-(4-BROMOPHENYL)-2-CHLOROBENZAMIDE
  • N-(4-(4-BROMOPHENYL)-THIAZOL-2-YL)-2-CHLOROACETAMIDE

Uniqueness

The uniqueness of 2-(4-BROMOPHENYL)-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple types of chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C17H13BrClN3OS

Molecular Weight

422.7 g/mol

IUPAC Name

2-(4-bromophenyl)-N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C17H13BrClN3OS/c18-13-5-1-11(2-6-13)9-15(23)20-17-22-21-16(24-17)10-12-3-7-14(19)8-4-12/h1-8H,9-10H2,(H,20,22,23)

InChI Key

ALNVEOFJGLHCAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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